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molecular formula C6H7Cl2N3 B047149 2,6-dichloro-N,N-dimethylpyrimidin-4-amine CAS No. 117077-93-7

2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Cat. No. B047149
M. Wt: 192.04 g/mol
InChI Key: LXVKMWBQSJTIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044068B2

Procedure details

A mixture of 2,4,6-trichloropyrimidine (10 g), N,N-diisopropylethylamine (8.5 g), and THF (50 mL) was ice-cooled, and a solution of 50% aqueous dimethyl amine (4.9 g) in THF (10 mL) was added dropwise. The mixture was stirred at room temperature for 1 day, then the reaction mixture was concentrated, and the residue was diluted with chloroform and then washed with saturated aqueous sodium hydrogencarbonate. The organic layer was dried with anhydrous sodium sulfate, the desiccant was removed by filtration, and then the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, hexane/ethyl acetate=4:1-1:1) to obtain (2,6-dichloropyrimidin-4-yl)dimethylamine (9.9 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH:10]([N:13](CC)[CH:14](C)C)(C)C.CNC>C1COCC1>[Cl:1][C:2]1[N:3]=[C:4]([N:13]([CH3:14])[CH3:10])[CH:5]=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
CNC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with chloroform
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, hexane/ethyl acetate=4:1-1:1)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)N(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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